1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid
Description
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Properties
IUPAC Name |
1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.C2HF3O2/c18-14-5-1-3-11(14)10-16(20)19-8-2-4-12-9-13(17(21)22)6-7-15(12)19;3-2(4,5)1(6)7/h6-7,9,11,14H,1-5,8,10,18H2,(H,21,22);(H,6,7)/t11-,14+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTBPCOWAAISDX-YECZQDJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC(=O)N2CCCC3=C2C=CC(=C3)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CC(=O)N2CCCC3=C2C=CC(=C3)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of reactions
Oxidation: : This compound can undergo oxidation to form quinoline-N-oxide derivatives.
Reduction: : Reduction reactions typically yield dihydroquinoline variants.
Substitution: : Nucleophilic substitution at the amine or carboxylic acid sites leads to the formation of diverse derivatives.
Common reagents and conditions
Oxidation: : Potassium permanganate (KMnO4), dilute sulfuric acid (H2SO4).
Reduction: : Hydrogen gas (H2) over palladium on carbon (Pd/C) catalysts.
Substitution: : Alkyl halides in the presence of base catalysts like sodium hydride (NaH).
Major products
Quinoline derivatives
N-substituted dihydroquinoline compounds
Cyclopentylacetyl derivatives
Scientific Research Applications
Similar compounds
1-[2-[(1R,2S)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid
1-[2-aminocyclopentyl]acetyl]-2H-quinoline-6-carboxylic acid
Uniqueness: : This compound stands out due to its specific stereochemistry, allowing for unique interactions at the molecular level. It offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
